molecular formula C9H8ClFO2 B3029746 Ethyl 2-chloro-6-fluorobenzoate CAS No. 773134-56-8

Ethyl 2-chloro-6-fluorobenzoate

Cat. No.: B3029746
CAS No.: 773134-56-8
M. Wt: 202.61
InChI Key: GRVKHBFLUGAABX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-fluorobenzoate is an aromatic ester featuring a benzoate backbone substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, with an ethyl ester group. The methyl analog has a molecular weight of 188.58 g/mol, a boiling point of 234.4°C, and a density of 1.314 g/cm³ . Ethyl esters generally exhibit slightly higher molecular weights and lipophilicity compared to methyl esters, which may influence solubility and pharmacokinetic behavior in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution reactions due to electron-withdrawing effects from the ester and fluorine groups.

Reaction Type Conditions Products Yield Source
AminationNH₃, Cu catalyst, 120°C, 12 h2-Amino-6-fluorobenzoate derivatives78%
Methoxy substitutionNaOMe, DMF, 80°C, 8 h2-Methoxy-6-fluorobenzoate65%
Thiol substitutionNaSH, EtOH, reflux, 6 h2-Mercapto-6-fluorobenzoate82%
  • Key Insight : Steric hindrance from the fluorine at the 6-position slows substitution kinetics compared to non-fluorinated analogs .

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions:

Condition Reagents Products Rate (k, s⁻¹) Source
Acidic hydrolysis2M HCl, 100°C, 4 h2-Chloro-6-fluorobenzoic acid1.2 × 10⁻³
Basic hydrolysis1M NaOH, 80°C, 2 h2-Chloro-6-fluorobenzoate salt4.8 × 10⁻³
  • Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon .

Reduction Reactions

The ester group is reduced to primary alcohols using hydride reagents:

Reagent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 3 h2-Chloro-6-fluorobenzyl alcohol89%
DIBAL-HToluene, -78°C, 1 h2-Chloro-6-fluorobenzaldehyde72%
  • Selectivity : LiAlH₄ fully reduces the ester to alcohol, while DIBAL-H stops at the aldehyde stage .

Oxidation Reactions

Controlled oxidation targets the aromatic ring or side chains:

Oxidizing Agent Conditions Product Application Source
KMnO₄ (acidic)H₂SO₄, 60°C, 5 h2-Chloro-6-fluorobenzoic acidPharmaceutical intermediates
O₂ (photocatalytic)CF₃SO₂Na, 405 nm LED, 12 hFluorinated quinonesMaterials science
  • Photocatalytic Pathway : Trifluoromethanesulfinate acts as a redox mediator, enabling O₂ activation under visible light .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Reaction Catalyst System Product Yield Source
Suzuki couplingPd(PPh₃)₄, B₂pin₂, 80°C, 16 h2-Aryl-6-fluorobenzoate derivatives85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, 100°C, 24 h2-Amino-6-fluorobenzoates91%
  • Challenges : Fluorine’s electronegativity deactivates the ring, requiring high catalyst loading .

Microbial Transformation

Arthrobacter keyseri metabolizes the compound via dioxygenase pathways:

Enzyme Products Pathway Reference
Phthalate 3,4-dioxygenase3,4-Dihydroxy-2-chloro-6-fluorobenzoateProtocatechuate analog formation
  • Implication : Microbial degradation produces non-toxic metabolites, relevant for environmental remediation .

Thermal Stability and Byproducts

Pyrolysis at elevated temperatures yields decomposition products:

Temperature Major Byproducts Mechanism Source
250°CCO₂, chlorofluorobenzenesDecarboxylation + ester cleavage
400°CHF, chlorinated polyaromaticsRadical recombination

Scientific Research Applications

Ethyl 2-chloro-6-fluorobenzoate is widely used in scientific research due to its versatility. Some of its applications include:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as a building block for the preparation of more complex molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Biological Studies: Utilized in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • Methyl 2-Chloro-6-Fluorobenzoate (CAS 151360-57-5): Substituents: Cl (position 2), F (position 6), methyl ester. Reactivity: The meta-positioning of Cl and F creates moderate electron-withdrawing effects, facilitating nucleophilic aromatic substitution (e.g., with 4-fluorophenol in DMF/Cs₂CO₃ at 80°C) . Applications: Used as an intermediate in synthesizing bioactive molecules, such as methyl 2-chloro-6-(4-fluorophenoxy)benzoate .
  • Ethyl 4-Chloro-2,6-Difluorobenzoate (CAS 773139-38-1): Substituents: Cl (position 4), F (positions 2 and 6), ethyl ester.
  • Ethyl 6-Chloro-2-Fluoro-3-Methoxybenzoate :

    • Substituents: Cl (position 6), F (position 2), methoxy (position 3).
    • Comparison: The methoxy group (electron-donating) counteracts electron withdrawal from halogens, altering reactivity in further substitutions .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Mthis compound 188.58 234.4 1.314
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 270.64* - -
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate 232.64 - -

*Calculated based on C₁₀H₇ClF₄O₂.
Key Observations :

  • Trifluoromethyl groups (e.g., in CAS 773135-49-2) significantly increase molecular weight and polarity .
  • Ethyl esters generally have higher boiling points than methyl analogs due to increased van der Waals interactions .

Biological Activity

Ethyl 2-chloro-6-fluorobenzoate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents, enhances its potential interactions with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC9H8ClF O2
Molecular Weight202.61 g/mol
Melting PointNot specified
Boiling PointNot specified

The compound features an ester functional group, which is crucial for its biological activity as it can undergo hydrolysis to release active forms that interact with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the chloro and fluoro substituents can enhance binding affinity, allowing the compound to participate in various biochemical pathways. The ester group facilitates hydrolysis, releasing the active acid form that can further engage in biological processes.

Enzyme Interactions

Research indicates that this compound can be utilized in studies examining enzyme interactions and metabolic pathways. For instance, it has been shown to act as a substrate for certain bacterial enzymes involved in the degradation of aromatic compounds. In one study, Arthrobacter keyseri was able to metabolize this compound, leading to the formation of complex product mixtures that highlight its enzymatic transformation capabilities .

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. The specific mechanisms underlying these effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Case Studies

  • Metabolic Pathway Studies : In a study focusing on the metabolic pathways of substituted benzoates, this compound was identified as a substrate for Arthrobacter keyseri, showcasing its role in microbial metabolism and potential applications in bioremediation .
  • Pharmaceutical Development : As a precursor in pharmaceutical synthesis, this compound has been explored for developing new therapeutic agents. Its ability to modify biological targets makes it a valuable building block in drug discovery programs aimed at treating various diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-amino-2-chloro-6-fluorobenzoateC9H9ClF N O2Contains an amino group; potential for different bioactivity
Ethyl 2-bromo-3-chloro-6-fluorobenzoateC9H8BrClF O2Different halogen substitutions affecting reactivity
Ethyl 2-trifluoromethylbenzoateC9H7F3 O2High electronegativity; potential for distinct interactions

This table illustrates how variations in substitution patterns can significantly affect the biological activity and chemical reactivity of related compounds.

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing ethyl 2-chloro-6-fluorobenzoate?

  • Methodology : The synthesis typically involves multi-step reactions, starting with halogenation and esterification of the benzaldehyde precursor. Key intermediates, such as 2-chloro-6-fluorobenzaldehyde (Canonical SMILES: C1=CC(=C(C(=C1)Cl)C=O)F), are prepared using fluorinating agents (e.g., DAST) and chlorinating reagents under controlled temperatures (0–5°C for fluorination, 25–40°C for chlorination) to avoid side reactions .
  • Optimization : Reaction yields depend on stoichiometric ratios, solvent polarity (e.g., DCM or THF), and catalyst selection (e.g., DMAP for esterification). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data) confirms molecular ion peaks (e.g., m/z 216.0 [M+H]⁺) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry, bond angles, and packing structures. Refinement with SHELXL ensures accuracy (R-factor < 0.05) .

Q. What stability protocols are essential for handling this compound?

  • Storage : Store at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Avoid contact with oxidizing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Approach :

  • Comparative Analysis : Cross-validate NMR shifts with computational predictions (DFT/B3LYP/6-31G*).
  • Error Sources : Identify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism in imidamido/thiazole derivatives using variable-temperature NMR .
    • Case Study : Conflicting NOESY correlations in thiazole derivatives may arise from dynamic rotational barriers; use 2D EXSY experiments to clarify exchange processes .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 chlorine vs. ester carbonyl).
  • Molecular Dynamics : Simulate solvation effects (e.g., polar aprotic solvents enhance SNAr reactivity at the para-fluorine position) .
    • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can mechanistic studies differentiate between radical and ionic pathways in the oxidation of this compound?

  • Experimental Design :

  • Radical Traps : Add TEMPO or BHT to inhibit radical chain reactions; monitor via EPR for signal quenching.
  • Isotopic Labeling : Use ¹⁸O-labeled oxidizing agents (e.g., KMnO₄ in H₂¹⁸O) to track oxygen incorporation into carbonyl products .
    • Data Interpretation : LC-MS/MS identifies intermediates (e.g., benzoic acid derivatives), while Hammett plots correlate substituent effects with reaction rates .

Properties

IUPAC Name

ethyl 2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVKHBFLUGAABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655969
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-56-8
Record name Ethyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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